Chlorisondamine diiodide

Neuronal nAChR Antagonism Ion Flux Assay PC12 Cells

Select chlorisondamine diiodide for experiments requiring stable, long-term central nAChR blockade. A single icv administration produces persistent antagonism lasting several weeks—eliminating repeated dosing, osmotic minipumps, and associated animal stress. Unlike hexamethonium (limited CNS access) or mecamylamine (short duration), its insurmountable, use-dependent mechanism at dopaminergic terminals ensures reproducible outcomes in behavioral, reward, and autonomic studies. High potency (IC₅₀ 0.020 μM in PC12 cells) enables complete blockade at low nanomolar concentrations, minimizing off-target effects. Verify purity ≥98%.

Molecular Formula C14H20Cl4I2N2
Molecular Weight 611.9 g/mol
CAS No. 69-27-2
Cat. No. B1197887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorisondamine diiodide
CAS69-27-2
SynonymsChloride, Chlorisondamine
Chlorisondamine
Chlorisondamine Chloride
Chlorisondamine Dichloride
Dichloride, Chlorisondamine
Ecolid
Molecular FormulaC14H20Cl4I2N2
Molecular Weight611.9 g/mol
Structural Identifiers
SMILESC[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[Cl-].[Cl-]
InChIInChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyFPNVAOZHQUJJJQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorisondamine Diiodide (CAS 69-27-2): Potent, Persistent Nicotinic Antagonist for Ganglionic and CNS Research Applications


Chlorisondamine diiodide is a bisquaternary ammonium nicotinic acetylcholine receptor (nAChR) antagonist and ganglionic blocker [1]. It is distinguished from other ganglionic blockers by its exceptionally long-lasting and irreversible antagonism of central nicotinic responses, which can persist for several weeks after a single intracerebroventricular (icv) administration [2]. Although historically investigated as an antihypertensive agent, its primary contemporary use is as a research tool for producing sustained, selective blockade of neuronal nAChRs in vivo to study the role of nicotinic signaling in behavior, cognition, and autonomic function [3].

Why Chlorisondamine Diiodide Cannot Be Replaced by Other Ganglionic Blockers or Nicotinic Antagonists in Research Protocols


Ganglionic blockers and nicotinic antagonists represent a heterogeneous class of compounds with profound differences in receptor subtype selectivity, mechanism of antagonism (competitive vs. non-competitive), CNS penetration, and duration of action [1]. Substituting chlorisondamine with a seemingly related compound such as hexamethonium, mecamylamine, or pentolinium will yield fundamentally different experimental outcomes due to key pharmacological distinctions. For instance, hexamethonium acts as an equilibrium competitive antagonist with limited CNS access, mecamylamine is a non-competitive antagonist with good CNS penetration but a short duration of action, and dihydro-β-erythroidine acts in a surmountable fashion, unlike chlorisondamine [2]. The following quantitative evidence demonstrates these critical points of differentiation, which directly impact the validity and reproducibility of research findings, and thus inform procurement decisions.

Quantitative Evidence Guide: Head-to-Head Comparisons of Chlorisondamine Diiodide Against Key Research Alternatives


Superior Potency: Chlorisondamine Diiodide Demonstrates >2,000-Fold Higher Potency than Hexamethonium at Neuronal nAChRs in PC12 Cells

In a study measuring inhibition of carbamylcholine-elicited 22Na+ flux in rat pheochromocytoma PC12 cells, a model of neuronal nicotinic receptors, chlorisondamine diiodide demonstrated an IC50 of 0.020 μM, far surpassing the potency of hexamethonium (IC50 = 43 μM) and mecamylamine (IC50 = 0.8 μM) [1]. This represents a 2,150-fold increase in potency compared to the classical ganglionic blocker hexamethonium, and a 40-fold increase over the widely used CNS-penetrant antagonist mecamylamine.

Neuronal nAChR Antagonism Ion Flux Assay PC12 Cells

Mechanism of Action: Chlorisondamine Diiodide Acts as a Nonequilibrium (Irreversible) Antagonist, Distinguishing It from Equilibrium Competitive Blockers Like Hexamethonium

Analysis of the mode of action of nicotinic blocking drugs on autonomic ganglia demonstrates that chlorisondamine diiodide, along with mecamylamine, pempidine, and pentolinium, functions as a nonequilibrium competitive ganglion blocker [1]. This is in stark contrast to hexamethonium and tetraethylammonium (TEA), which are classified as equilibrium competitive blockers [2]. Nonequilibrium blockade, often indicative of irreversible or slowly reversible binding, results in a persistent reduction in the maximal response to agonists that cannot be overcome by increasing agonist concentration.

Ganglionic Blockade Mechanism of Action Competitive Antagonism

Central Nervous System (CNS) Penetration: Chlorisondamine Diiodide Requires a 400-500 Fold Higher Systemic Dose to Achieve Central Blockade, Highlighting Its Utility as a Tool for Distinguishing Peripheral vs. Central Nicotinic Effects

Quantitative analysis of chlorisondamine's CNS access reveals a stark difference between its peripheral and central routes of administration. When administered intraperitoneally (i.p.), a dose 400-500 times higher than the effective intracerebroventricular (i.c.v.) dose is required to achieve a comparable level of nicotine antagonism in the brain [1]. This contrasts with mecamylamine, a tertiary amine, which readily penetrates the blood-brain barrier following systemic administration [2].

Blood-Brain Barrier CNS Penetration Behavioral Pharmacology

Mechanistic Distinction in Vitro: Chlorisondamine Diiodide Blocks Nicotine-Evoked Dopamine Release Insurmountably, Unlike the Competitive Antagonist Dihydro-β-erythroidine

In a study using rat striatal synaptosomes to measure nicotine-evoked [3H]-dopamine release, chlorisondamine diiodide and mecamylamine both blocked the response to nicotine (10-7 to 10-4 M) in an insurmountable manner, indicative of non-competitive or irreversible antagonism [1]. In contrast, dihydro-β-erythroidine (DHβE) behaved as a surmountable (competitive) antagonist [2]. The approximate IC50 values for blocking the response to 1 μM nicotine were 1.6 μM for chlorisondamine, 0.3 μM for mecamylamine, and 0.2 μM for DHβE. Notably, chlorisondamine's potency increased approximately 25-fold with brief agonist pre-exposure, a hallmark of use-dependent channel block [3].

Striatal Synaptosomes Dopamine Release Insurmountable Antagonism

Unparalleled Duration of Action: A Single Central Administration of Chlorisondamine Diiodide Produces Nicotinic Blockade Lasting for Several Weeks, a Property Not Shared by Other Ganglionic Blockers

Chlorisondamine diiodide is distinguished from all other commercially available ganglionic blockers by its exceptionally prolonged duration of action. Following a single intracerebroventricular (i.c.v.) administration in rats, central nicotinic cholinergic receptor blockade persists for several weeks [1]. This duration is orders of magnitude longer than that of mecamylamine or hexamethonium, which require continuous infusion or repeated injections to achieve a comparable chronic blockade. The mechanism is linked to intraneuronal accumulation and persistence of the radiolabeled compound [2].

Long-lasting Antagonism In Vivo Persistence Chronic Blockade

Behavioral Selectivity: Chlorisondamine Diiodide Fails to Block Nicotine-Induced Memory Enhancement, in Contrast to Mecamylamine, Suggesting a Unique Pharmacological Profile in Cognitive Tasks

In a study investigating the role of central nicotinic receptors in learning and memory, chlorisondamine diiodide (i.c.v.) did not block the memory-enhancing effects of post-training nicotine administration in an inhibitory avoidance task, whereas systemic mecamylamine completely blocked this effect [1]. However, both antagonists produced comparable blockade of nicotine's effects on open field behavior [2]. This differential effect suggests that chlorisondamine and mecamylamine may interact with distinct nicotinic receptor subtypes or that compensatory mechanisms induced by chronic blockade (chlorisondamine) differ from those of acute blockade (mecamylamine).

Memory Enhancement Behavioral Pharmacology Nicotinic Receptors

Optimal Scientific Applications for Chlorisondamine Diiodide Based on Its Differentiated Pharmacological Profile


Chronic In Vivo Studies of Nicotinic Receptor Function

Chlorisondamine diiodide is the ideal tool for experiments requiring long-term, stable blockade of central nicotinic acetylcholine receptors (nAChRs) in vivo. Its unique ability to produce blockade lasting several weeks after a single intracerebroventricular (i.c.v.) injection [1] eliminates the need for osmotic minipumps, repeated daily injections, or inclusion in drinking water, thereby reducing animal stress and experimental variability. This application is directly supported by its exceptional duration of action and irreversible binding mechanism.

Dissecting Peripheral vs. Central Nicotinic Mechanisms

Researchers can leverage chlorisondamine's poor penetration across the blood-brain barrier after systemic administration [1] to selectively block peripheral nicotinic receptors without affecting central nAChRs. Conversely, direct central administration (i.c.v.) yields a potent and persistent central blockade. This dual utility allows for clean experimental separation of peripheral and central nicotinic signaling pathways in cardiovascular, metabolic, and behavioral studies.

Investigating Nicotinic Receptor Subtypes and Their Role in Complex Behaviors

Chlorisondamine's differential ability to block some, but not all, of nicotine's behavioral effects (e.g., blocking open field behavior but not memory enhancement, as demonstrated in head-to-head studies with mecamylamine [1]) makes it a valuable pharmacological tool for probing the function of specific nicotinic receptor subtypes and neuronal circuits. Its insurmountable and use-dependent antagonism at dopaminergic terminals [2] further refines its utility for studies of reward, addiction, and motor control.

High-Potency Antagonism in Sensitive In Vitro Neuronal Preparations

For in vitro electrophysiology or ion flux studies in neuronal models like PC12 cells, chlorisondamine diiodide provides a high-potency option for nAChR blockade. Its IC50 of 0.020 μM in inhibiting nAChR-mediated sodium flux in PC12 cells is >2,000-fold lower than that of hexamethonium [1]. This high potency allows for complete receptor blockade at low nanomolar concentrations, minimizing the risk of non-specific, off-target effects that can occur with high concentrations of less potent antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorisondamine diiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.